1,3-Oxazol-5-one

Catalog No.
S15623068
CAS No.
M.F
C34H24N2O8
M. Wt
588.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Oxazol-5-one

Product Name

1,3-Oxazol-5-one

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(E)-3-[4-[(E,3Z)-3-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]-1,3-oxazol-5-one

Molecular Formula

C34H24N2O8

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C34H24N2O8/c1-19(13-25-33(37)43-31(35-25)23-7-9-27-29(15-23)41-17-39-27)11-21-3-5-22(6-4-21)12-20(2)14-26-34(38)44-32(36-26)24-8-10-28-30(16-24)42-18-40-28/h3-16H,17-18H2,1-2H3/b19-11+,20-12+,25-13-,26-14-

InChI Key

WOKQTGFOAXNLIG-PQMBYOHYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=C(C)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4)C=C5C(=O)OC(=N5)C6=CC7=C(C=C6)OCO7

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)/C=C(/C=C/2\N=C(OC2=O)C3=CC4=C(OCO4)C=C3)\C)/C=C/5\N=C(OC5=O)C6=CC7=C(OCO7)C=C6

1,3-Oxazol-5-one is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom, with a carbonyl group located at the 5-position. This compound belongs to the oxazole family, which are aromatic compounds featuring an oxygen and a nitrogen atom separated by a carbon atom. The structural formula of 1,3-oxazol-5-one can be represented as follows:

C3H3NO2\text{C}_3\text{H}_3\text{N}\text{O}_2

It is known for its weak basicity and can exist in tautomeric forms. The compound is often utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and biological activity.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions .
  • Reduction: Reduction reactions can convert 1,3-oxazol-5-one into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other groups, particularly at the nitrogen or carbon positions .

The specific products formed depend on the reagents and conditions used during these reactions.

Research indicates that 1,3-oxazol-5-one exhibits significant biological activities. It has been studied for potential:

  • Antimicrobial properties: Some derivatives demonstrate effectiveness against various bacterial strains.
  • Anticancer activity: Certain studies have shown that derivatives of 1,3-oxazol-5-one can inhibit cancer cell proliferation .

These biological properties make it a subject of interest in drug discovery and development.

Several methods are employed to synthesize 1,3-oxazol-5-one, including:

  • Robinson-Gabriel synthesis: This classic method involves the dehydration of 2-acylaminoketones to yield oxazoles .
  • Fischer oxazole synthesis: Here, cyanohydrins react with aldehydes to form oxazoles .
  • Direct arylation: Recent advancements allow for regioselective arylation of oxazoles using palladium-catalyzed reactions .

These methods provide various routes to obtain 1,3-oxazol-5-one with differing substituents and functional groups.

1,3-Oxazol-5-one has numerous applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with antimicrobial and anticancer properties.
  • Agricultural Chemistry: Some derivatives are utilized in the development of agrochemicals.
  • Material Science: The compound is also explored for its potential in creating new materials due to its unique chemical properties .

Studies focusing on the interactions of 1,3-oxazol-5-one with biological targets have highlighted its potential as a therapeutic agent. Research has shown that it may interact with specific enzymes or receptors, modulating their activity. For instance, some derivatives have been observed to bind effectively to protein targets involved in disease pathways, suggesting their utility in drug design .

Several compounds share structural similarities with 1,3-oxazol-5-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
IsoxazoleOxygen atom at position 2 instead of nitrogenDifferent reactivity patterns; more basic
ThiazoleContains sulfur instead of oxygenMore stable in biological systems
OxazolidineFully saturated ring structureUsed in pharmaceuticals for diverse applications
OxazoloneContains a carbonyl group at position 5Exhibits distinct chemical reactivity

These compounds illustrate the diversity within the oxazole family while emphasizing the unique reactivity and applications of 1,3-oxazol-5-one.

XLogP3

7.4

Hydrogen Bond Acceptor Count

10

Exact Mass

588.15326573 g/mol

Monoisotopic Mass

588.15326573 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-15-2024

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